

Comparative Binding Affinity and Selectivity of BZT Analogues

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Compound Focus: Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo(3.2.1)octane-2-carboxylate

CAS No.: 146725-34-0

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The table below summarizes the in vitro binding affinity (K_i , nM) of selected BZT analogues at key molecular targets, compared to cocaine and GBR 12909 [1].

Compound	N-substitution	3-Substitution	DAT (K_i , nM)	SERT (K_i , nM)	NET (K_i , nM)	M1 (K_i , nM)	H1 (K_i , nM)
GA 103	4"-Phenyl-n-butyl	4',4"-diF	8.51 ± 1.2	376 ± 51.8	2210 ± 240	576 ± 10.7	141 ± 6.72
AHN 1-055	Methyl	4',4"-diF	11.8 ± 1.3	3260 ± 110	610 ± 80.5	11.6 ± 0.93	19.7 ± 1.32
JHW 007	n-Butyl	4',4"-diF	24.6 ± 2.0	1350 ± 151	1670 ± 232	399 ± 28.3	24.6 ± 1.97
AHN 2-005	Allyl	4',4"-diF	29.9 ± 3.0	2850 ± 62.5	1740 ± 242	177 ± 21	24.9 ± 1.16
4-Cl BZT	Methyl	4'-Cl	30.0 ± 3.6	5120 ± 395	1470 ± 180	7.90 ± 0.85	39.9 ± .57

Compound	N-substitution	3-Substitution	DAT (Ki, nM)	SERT (Ki, nM)	NET (Ki, nM)	M1 (Ki, nM)	H1 (Ki, nM)
BZT (Parent)	Methyl	H, H	118 ± 10.6	>10,000	1390 ± 134	2.1 ± 0.29	15.7 ± 2.13
Cocaine	–	–	187 ± 18.7	172 ± 15	3210 ± 149	61400 ± 10900	1050 ± 43.0
GBR 12909	–	–	12.0 ± 1.9	105 ± 11.4	497 ± 17.0	2.30 ± 0.14	Not Provided

Key Takeaways from Binding Data:

- **Enhanced DAT Potency and Selectivity:** Analogues like **GA 103**, **AHN 1-055**, and **JHW 007** have significantly higher affinity for DAT than the parent BZT and cocaine [1]. N-substitution with larger alkyl or arylalkyl groups (e.g., in GA 103, JHW 007) greatly improves selectivity for DAT over muscarinic M1 receptors compared to the parent BZT, which is more potent at M1 receptors [1].
- **Structural Activity Relationships (SAR):**
 - **3-Position Modification:** Small halogen substitutions (e.g., F, Cl) on the diphenyl ether ring dramatically increase DAT affinity and selectivity over SERT and NET [1]. The 4',4"-difluoro (diF) substitution is particularly effective.
 - **N-Substitution:** Replacing the N-methyl group of BZT with allyl (AHN 2-005), n-butyl (JHW 007), or larger groups can retain high DAT affinity while substantially reducing M1 receptor binding, thereby improving DAT selectivity [1].

Key Experimental Evidence and Protocols

The data in the table above and the behavioral findings below are generated through standard preclinical experimental protocols. Here is a summary of the key methodologies cited in the research.

1. In Vitro Binding and Uptake Inhibition Assays

- **Purpose:** To determine a compound's affinity (Ki) for specific protein targets (e.g., DAT, SERT, NET, M1, H1) and its functional ability to inhibit dopamine uptake (IC50) [1].
- **Typical Protocol:** Radioligand binding assays are performed using prepared tissue (e.g., rat brain synaptosomes or cell membranes expressing human transporters/receptors). The test compound

competes with a known radioactive ligand (e.g., [³H]WIN 35,428 for DAT). The K_i is calculated from the concentration that displaces 50% of the specific radioligand binding. For uptake inhibition, the IC_{50} is determined by measuring the compound's ability to block the uptake of a radioactive neurotransmitter (e.g., [³H]dopamine) into synaptosomes or cells [1].

2. Drug Self-Administration

- **Purpose:** To assess the reinforcing effects (abuse liability) of a drug in animal models [2].
- **Typical Protocol:** Laboratory animals (e.g., rats) are surgically implanted with an intravenous catheter. They are trained to press a lever to receive an infusion of a drug (e.g., cocaine) on a schedule of reinforcement (e.g., Fixed-Ratio 5). To test a novel compound, it is substituted for the training drug. If the animal continues to lever-press for the new compound, it is considered to have reinforcing properties. Studies with BZT analogues show they are either not self-administered or are self-administered less than cocaine [2].

3. Locomotor Activity

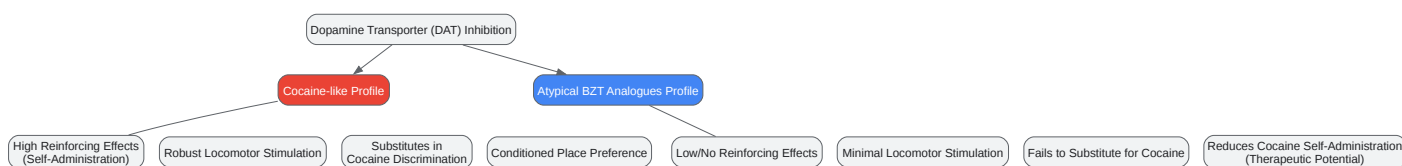
- **Purpose:** To measure the stimulant effect of a drug, which often correlates with its abuse potential [3].
- **Typical Protocol:** Animals are placed in activity monitoring chambers (e.g., photobeam break boxes). After administration of the test drug, their horizontal movement is recorded over a set period. Unlike cocaine, which produces robust locomotor stimulation, many BZT analogues produce minimal or no increases in locomotion [3].

4. Cocaine Discrimination

- **Purpose:** To evaluate whether a test drug produces subjective effects similar to cocaine [2] [3].
- **Typical Protocol:** Animals are trained to press one lever for a food reward after a cocaine injection and another lever after a saline injection. In tests with a novel compound, if the animal presses the cocaine-associated lever, the drug is considered to have "cocaine-like" effects. Most BZT analogues do not fully substitute for cocaine, even at high doses [2] [3].

Behavioral Pharmacology & Therapeutic Potential

A core finding across studies is that despite inhibiting DAT, BZT analogues show a dissociation between biochemical potency and behavioral effects.



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The diagram above illustrates the central paradox and therapeutic promise of BZT analogues. For instance [2]:

- **AHN 1-055** was self-administered by rats, but at lower rates than cocaine.
- **AHN 2-005** and **JHW 007** did not maintain self-administration above vehicle levels.
- Pretreatment with **JHW 007** and **AHN 2-005** dose-dependently decreased cocaine self-administration, suggesting potential as a cocaine-use disorder pharmacotherapy.

Conclusion for Researchers

In summary, strategic chemical modification of the benztropine structure has yielded analogues with:

- **High Potency and Selectivity:** Certain N-substituted, di-halogenated analogues (e.g., GA 103, JHW 007) are highly potent and selective DAT inhibitors.
- **Low Abuse Liability:** These compounds demonstrate a clear dissociation from cocaine-like effects in key behavioral assays, challenging the historical link between DAT inhibition and reinforcement.
- **Therapeutic Promise:** Their ability to reduce cocaine self-administration without affecting natural rewards highlights their potential as lead compounds for developing treatments for stimulant use disorders.

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